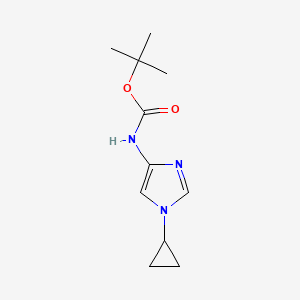

tert-Butyl (1-cyclopropyl-1H-imidazol-4-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(1-cyclopropylimidazol-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)13-9-6-14(7-12-9)8-4-5-8/h6-8H,4-5H2,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FISWOBWGDDHBLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN(C=N1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of Amino Imidazole Derivatives

- The key step involves reacting the amino-substituted imidazole with di-tert-butyl dicarbonate (Boc2O) under mild conditions to form the carbamate.

- The reaction typically uses an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) and a base like sodium bicarbonate or triethylamine to neutralize the byproduct acid.

- The Boc protection is selective and efficient, yielding tert-butyl (1-cyclopropyl-1H-imidazol-4-yl)carbamate with high purity.

Metalation and Subsequent Functionalization

- Metalated imidazole intermediates can be prepared by treating imidazole derivatives with strong bases such as lithium diisopropylamide (LDA) or organomagnesium reagents (e.g., ethylmagnesium bromide).

- These metalated species can then be reacted with electrophiles (e.g., aldehydes) to introduce substituents at the imidazole ring, followed by Boc protection of the amino group.

Alternative Carbamate Formation via Curtius Rearrangement

- Modified Curtius rearrangement protocols allow the synthesis of tert-butyl carbamates from corresponding carboxylic acids.

- This involves converting the acid to an acyl azide intermediate using sodium azide and di-tert-butyl dicarbonate, followed by rearrangement to an isocyanate, which is trapped to form the carbamate.

- This method can be adapted for aromatic amines but requires elevated temperatures (around 75 °C) due to the stability of aromatic acyl azides.

Detailed Reaction Conditions and Yields

Research Findings and Analysis

- The Boc protection strategy is widely favored due to its simplicity and the stability of the resulting carbamate under a variety of reaction conditions.

- Metalation and electrophilic addition allow for structural diversification at the imidazole ring prior to protection.

- The Curtius rearrangement offers an alternative route for carbamate formation, especially when starting from carboxylic acid precursors, but is less commonly applied for this specific compound due to temperature sensitivity and substrate scope.

- The steric bulk of the tert-butyl group provides effective protection, preventing side reactions at the amino site during multi-step syntheses.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Boc Protection | 1-cyclopropyl-1H-imidazol-4-amine | Di-tert-butyl dicarbonate, base | Carbamate formation | High yield, mild conditions | Requires free amino group |

| Metalation + Electrophilic Addition | Imidazole derivative + electrophile | LDA/EtMgBr, aldehydes | Nucleophilic addition | Structural diversity, regioselective | Requires low temp, inert atmosphere |

| Modified Curtius Rearrangement | Aromatic carboxylic acid | Sodium azide, Boc2O, Zn(II) triflate | Rearrangement | Useful for aromatic amines | Higher temp, limited substrate scope |

Chemical Reactions Analysis

tert-Butyl (1-cyclopropyl-1H-imidazol-4-yl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Scientific Research Applications

tert-Butyl (1-cyclopropyl-1H-imidazol-4-yl)carbamate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a protective group for amino acids and peptides during synthesis.

Medicine: It is investigated for its potential therapeutic applications, including its role as a precursor in drug development.

Industry: It is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl (1-cyclopropyl-1H-imidazol-4-yl)carbamate involves its role as a protective group for amino functions. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amino site. This protection is crucial during multi-step synthesis processes, ensuring the integrity of the amino group until it is needed for further reactions .

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The substituent at the 1-position of the imidazole ring significantly influences molecular weight, solubility, and biological activity. Below is a comparison of key analogs:

Key Observations :

- Molecular Weight : The fluorophenyl-substituted analog (277.29 g/mol) is significantly heavier than the methyl variant (197.23 g/mol), reflecting the bulkier aromatic substituent.

- Solubility : Methyl and cyclopropyl groups (hypothetically) may enhance solubility in organic solvents compared to aromatic substituents like fluorophenyl, which introduce lipophilicity.

- Stability : The tert-butyl carbamate group universally provides stability against nucleophilic attack, but steric hindrance from substituents (e.g., cyclopropyl) may further slow hydrolysis .

Biological Activity

tert-Butyl (1-cyclopropyl-1H-imidazol-4-yl)carbamate is a compound with significant potential in medicinal chemistry, particularly due to its structural features that allow for various biological activities. Its molecular formula is C₁₁H₁₇N₃O₂, and it has a molecular weight of 223.28 g/mol. The compound features a tert-butyl group, which provides steric hindrance, and an imidazole ring that is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to act as a protective group for amino functions during chemical synthesis. This protective capability is essential in multi-step synthesis processes, ensuring that the amino group remains intact until it is required for further reactions. Furthermore, the imidazole ring is known to participate in various biochemical interactions, including enzyme inhibition and receptor modulation.

Anticholinesterase Activity

Recent studies have highlighted the potential anticholinesterase activity of compounds related to imidazole derivatives. For instance, similar compounds have shown moderate inhibitory effects on acetylcholinesterase (AChE), an enzyme critical in neurotransmission. The mechanism involves binding to the active site of AChE, thereby preventing the breakdown of acetylcholine, which could enhance cholinergic signaling in therapeutic contexts .

Case Studies and Experimental Data

In Vitro Studies : Research involving similar imidazole-based compounds has employed microplate assays to evaluate their biological activities. These studies often utilize molecular docking and dynamics simulations to predict binding affinities and elucidate mechanisms of action. For example, compounds with structural similarities have been shown to effectively inhibit specific serotonin receptors (5-HTR), indicating potential uses in managing mood disorders .

Quantitative Analysis : The effectiveness of compounds can be quantitatively assessed using parameters such as IC50 values (the concentration required to inhibit 50% of the target activity). In related studies, imidazole derivatives exhibited varying degrees of potency against AChE, with some achieving IC50 values in the low micromolar range .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound against other carbamate derivatives:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₁₁H₁₇N₃O₂ | Cyclopropane substitution |

| tert-butyl (1-(4-fluorophenyl)-1H-imidazol-4-yl)carbamate | C₁₄H₁₆FN₃O₂ | Enhanced lipophilicity |

| Benzyl carbamate | C₉H₁₃N₃O₂ | Requires stronger acidic conditions for deprotection |

This table illustrates how variations in substituents can influence pharmacological profiles and reactivity.

Q & A

Q. What experimental controls are critical when studying this compound’s biological activity to avoid false positives from residual solvents?

- Methodological Answer : Include solvent-only controls (e.g., DMSO at 0.1% v/v) in bioassays. Use GC-MS to quantify residual solvents (ICH Q3C limits) and ensure concentrations are below cytotoxic thresholds. Validate activity via dose-response curves with multiple purity-tested batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.